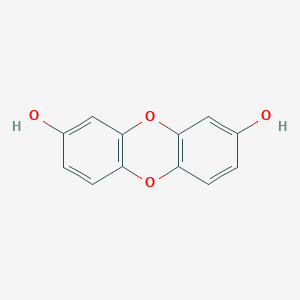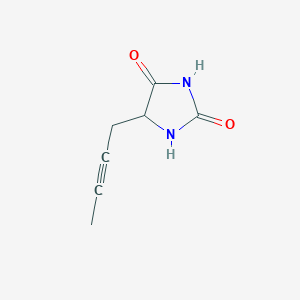![molecular formula C17H18N2O2S3 B13797455 Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate is a complex organic compound that features a unique combination of thiophene and thiazolidine rings These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Benzoate Group: The thiazolidine intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, EDCI (coupling agent)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study the interactions of thiophene and thiazolidine derivatives with biological targets.
Material Science: The compound’s heterocyclic rings can be utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity. Additionally, the carbonothioyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[(E)-[(thiophen-2-yl)methylidene]amino]benzoate
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate is unique due to the presence of both thiophene and thiazolidine rings in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The carbonothioyl group further enhances its potential for covalent interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H18N2O2S3 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
ethyl 4-[(2-thiophen-2-yl-1,3-thiazolidine-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C17H18N2O2S3/c1-2-21-16(20)12-5-7-13(8-6-12)18-17(22)19-9-11-24-15(19)14-4-3-10-23-14/h3-8,10,15H,2,9,11H2,1H3,(H,18,22) |
Clave InChI |
NDRXMVTVNXUNGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


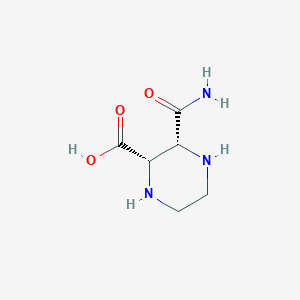
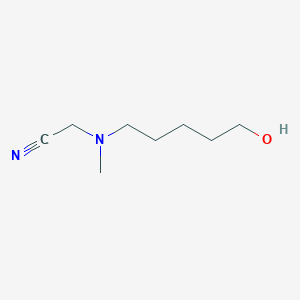
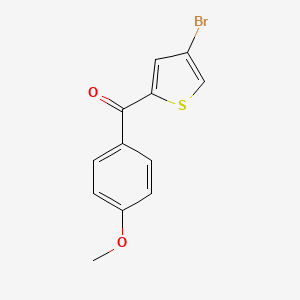
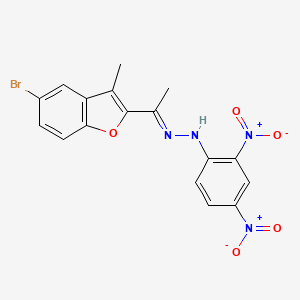


![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
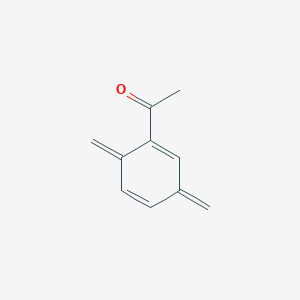
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
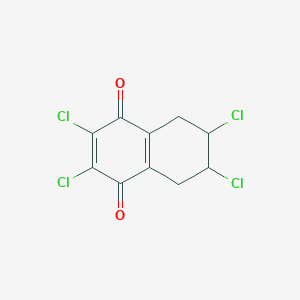
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

